(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone

Adenosine receptor GPCR antagonism Medicinal chemistry

Sourcing (5-methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS 1397235-54-9) at ≥98% purity is critical for reproducible synthesis. This specific isomer—5-methyl on thiophene, 2-pyridyl attachment—delivers a distinct electronic profile essential for kinase inhibitor scaffolds and GPCR-targeted libraries. Generic substitution with other thienyl-pyridyl ketones risks altered reactivity and failed biological outcomes. The carbonyl bridge and dual heterocyclic handles enable convergent functionalization in medicinal chemistry programs. Procure this exact scaffold to maintain synthetic fidelity and ensure downstream potency.

Molecular Formula C11H9NOS
Molecular Weight 203.26 g/mol
Cat. No. B7941027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Methylthiophen-2-YL)(pyridin-2-YL)methanone
Molecular FormulaC11H9NOS
Molecular Weight203.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(=O)C2=CC=CC=N2
InChIInChI=1S/C11H9NOS/c1-8-5-6-10(14-8)11(13)9-4-2-3-7-12-9/h2-7H,1H3
InChIKeyPESZFVYHFOPCQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone CAS 1397235-54-9 | Heteroaromatic Ketone Scaffold for Medicinal Chemistry Procurement


(5-Methylthiophen-2-yl)(pyridin-2-yl)methanone (CAS 1397235-54-9) is a heteroaromatic ketone comprising a 5-methylthiophene ring and a pyridine ring linked via a carbonyl bridge . The molecule has the molecular formula C₁₁H₉NOS and a molecular weight of 203.26 g/mol . Structurally, it belongs to the class of thienyl-pyridyl ketones, which are characterized by the electron-donating thiophene moiety and the electron-withdrawing pyridyl group—a feature that modulates photophysical properties and reactivity [1]. As a versatile small-molecule scaffold, it is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis .

Why (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone Cannot Be Interchanged with Other Thienyl-Pyridyl Ketone Analogs


Thienyl-pyridyl ketones are not a homogeneous class; subtle structural variations significantly alter their performance. The substitution pattern on the thiophene ring (e.g., 5-methyl vs. 5-chloro vs. unsubstituted) directly impacts the electronic distribution and reactivity of the molecule [1]. Furthermore, the position of the nitrogen atom in the pyridine ring (2-pyridyl vs. 3-pyridyl vs. 4-pyridyl) is a principal factor determining photophysical behavior, with the six possible isomers of the parent scaffold falling into distinct photophysical 'triads' [2]. Consequently, (5-methylthiophen-2-yl)(pyridin-2-yl)methanone cannot be generically substituted by other thienyl-pyridyl ketones without risking altered downstream synthetic outcomes or unpredictable biological activity profiles.

Quantitative Differentiation Evidence for (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone Procurement


Adenosine A2B Receptor Antagonist Potency in Derivative Form: A Scaffold-Driven Activity Profile

While direct activity data for the isolated methanone scaffold is absent from public databases, its derivative, (5-methylthiophen-2-yl)(2-(1-(pyridin-2-yl)ethylamino)thieno[3,2-d]pyrimidin-4-yl)methanone, demonstrates potent antagonism at the human adenosine A2B receptor. This activity is quantified and compared to its activity at the closely related A2A receptor, establishing a baseline selectivity profile. [1]

Adenosine receptor GPCR antagonism Medicinal chemistry

Lipophilicity and Predicted Physicochemical Profile: Molecular Weight and pKa Comparison

The compound's physicochemical parameters, as predicted by standard software, provide a baseline for comparison with related analogs. Specifically, the predicted pKa of 2.44 for the pyridine nitrogen indicates its basicity, a key parameter influencing solubility and permeability. Its molecular weight of 203.26 g/mol positions it favorably for further elaboration into drug-like molecules.

Physicochemical properties Drug-likeness ADME

Key Application Scenarios for Procuring (5-Methylthiophen-2-YL)(pyridin-2-YL)methanone Based on Evidence


Synthesis of Kinase Inhibitor Intermediates at Industrial Scale

Procure this compound as a key intermediate for manufacturing fused heterocyclic-type kinase inhibitor compounds, such as thienopyridine-based structures. Its bifunctional nature, containing both electron-rich and electron-deficient heterocycles, makes it a strategic building block in convergent synthetic routes. [1]

Medicinal Chemistry: Lead Optimization of GPCR Antagonists

Utilize this scaffold in medicinal chemistry programs targeting G-protein coupled receptors (GPCRs), particularly the adenosine A2B receptor. As demonstrated by its derivative, the (5-methylthiophen-2-yl)(pyridin-2-yl)methanone core can be elaborated to achieve nanomolar potency and selectivity. [2]

Organic Synthesis: Building Block for Complex Heterocyclic Libraries

Employ (5-methylthiophen-2-yl)(pyridin-2-yl)methanone as a versatile small-molecule scaffold for the generation of diverse compound libraries. Its carbonyl group and reactive heterocycles provide multiple handles for functionalization, enabling access to novel chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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